

(5-Bromopentyl)benzene: A Guide to Chemical Stability and Optimal Storage

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromopentyl)benzene

Cat. No.: B077549

[Get Quote](#)

Abstract

(5-Bromopentyl)benzene, also known as 1-Bromo-5-phenylpentane, is a bifunctional organic compound of significant interest in synthetic chemistry.^[1] Its utility as a versatile building block in pharmaceutical research and materials science is predicated on its purity and integrity.^[1] This guide provides a detailed examination of the chemical stability of **(5-Bromopentyl)benzene**, elucidates its potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the compound's shelf-life.

Compound Profile and Physicochemical Properties

(5-Bromopentyl)benzene is characterized by a phenyl group linked to a terminal bromine atom via a five-carbon aliphatic chain.^[1] This structure imparts a dual reactivity: the bromine atom serves as an excellent leaving group for nucleophilic substitution, while the benzene ring can participate in electrophilic aromatic substitution.^[1] The alkyl chain provides flexibility and spacing, making it a valuable precursor for introducing the 5-phenylpentyl moiety into more complex molecules.^[1]

A summary of its key physicochemical properties is presented below.

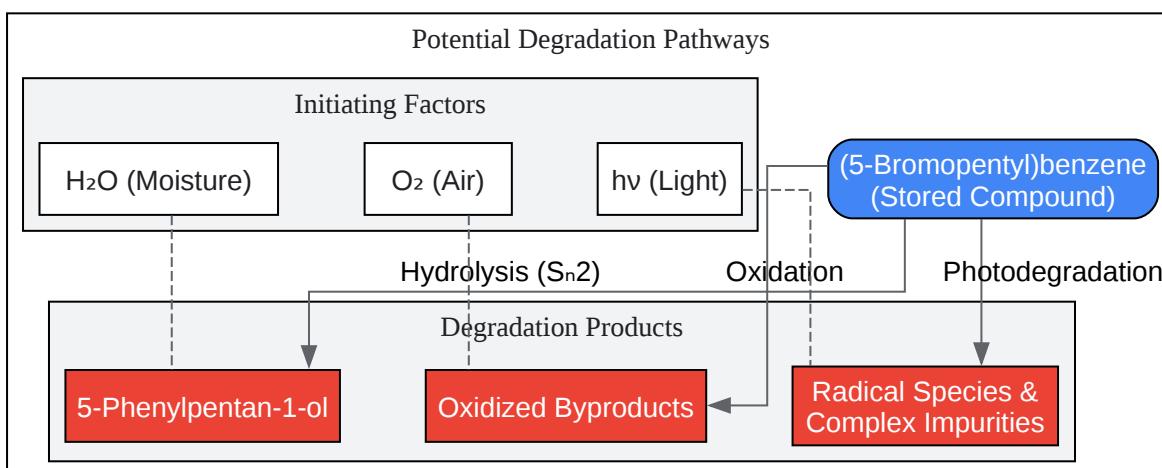
Property	Value	Source(s)
CAS Number	14469-83-1	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ Br	[2] [4]
Molecular Weight	227.14 g/mol	[2] [4]
Appearance	Clear, colorless to light yellow liquid	[1]
Boiling Point	~148 °C @ 18 mmHg	[1] [2]
Density	~1.23 g/cm ³	[1] [2]
Refractive Index (n _{20/D})	~1.532 - 1.534	[1] [2]

Chemical Stability and Reactivity Analysis

The stability of **(5-Bromopentyl)benzene** is intrinsically linked to its molecular structure. While alkyl bromides are generally more stable for long-term storage compared to their iodide counterparts, they are by no means inert.^[5] The primary locus of reactivity is the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine makes the carbon atom electrophilic and susceptible to nucleophilic attack, while the bromide ion is a good leaving group.^[6]

Several environmental factors can compromise the compound's integrity, leading to degradation.

Principal Degradation Pathways


The primary threats to the stability of **(5-Bromopentyl)benzene** during storage are atmospheric moisture, oxygen, and light.

- Hydrolysis: This is the most common degradation pathway. In the presence of water or other nucleophilic impurities, the bromide is displaced via a nucleophilic substitution (S_n2) reaction to form 5-phenylpentan-1-ol. This reaction is accelerated by trace amounts of base.
- Oxidation: The compound is noted to be air-sensitive.^[1] While the benzene ring is relatively stable, the alkyl chain can be susceptible to oxidation over long-term exposure to

atmospheric oxygen, potentially forming various oxygenated byproducts.

- Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating radical species. These highly reactive intermediates can then initiate a cascade of unpredictable side reactions, leading to polymerization or the formation of complex impurities.

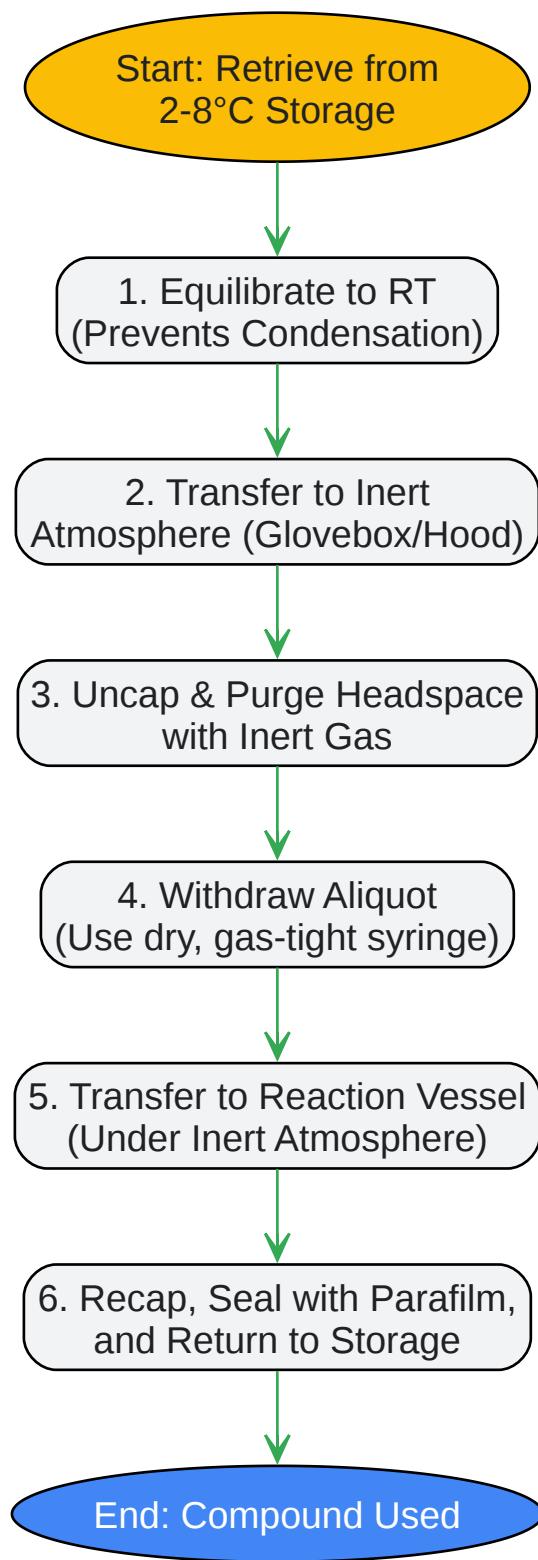
The following diagram illustrates the most probable degradation mechanisms under improper storage conditions.

[Click to download full resolution via product page](#)

Caption: Key degradation pathways for **(5-Bromopentyl)benzene**.

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is essential to preserve the chemical integrity of **(5-Bromopentyl)benzene**. The causality behind each recommendation is to create a multi-barrier system against the degradation factors identified above.


Optimal Storage Conditions

The following conditions are mandatory for the long-term storage of **(5-Bromopentyl)benzene**.

Parameter	Recommendation	Rationale	Source(s)
Temperature	2–8 °C	Reduces reaction rates of potential degradation pathways.	[7]
Atmosphere	Inert Gas (Argon or Nitrogen)	Prevents hydrolysis and oxidation by displacing moisture and oxygen.	[1][8]
Light Exposure	Store in the dark	Prevents light-induced radical formation and photodegradation.	[1]
Container	Amber glass bottle with a PTFE-lined cap	Provides a chemically inert barrier and protection from light. PTFE liners prevent vapor escape and degradation of the seal.	[9]

Standard Operating Procedure for Handling

To prevent contamination and degradation upon use, all handling must be performed with the assumption that the compound is sensitive to the ambient environment. The following workflow ensures the compound's purity is maintained from storage to reaction.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for handling **(5-Bromopentyl)benzene**.

Experimental Protocol: Aliquoting the Reagent

- Preparation: Remove the sealed container of **(5-Bromopentyl)benzene** from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold surface of the container upon opening.
- Inert Environment: Transfer the equilibrated container, along with all necessary glassware and tools (e.g., syringe, needles), into a glovebox or a fume hood equipped with a Schlenk line.
- Dispensing: Puncture the septum of the cap with a needle connected to a source of inert gas (e.g., argon). Puncture with a second, dry, gas-tight syringe for withdrawal. Slowly draw the desired volume of liquid. The positive pressure from the inert gas source will prevent air from entering the vial.
- Storage Return: After withdrawal, remove the syringe and the gas inlet needle. Immediately reseal the container cap and reinforce the seal with Parafilm. Return the container to the recommended 2–8 °C storage.[\[7\]](#)

Safety and Hazard Profile

Understanding the hazards associated with **(5-Bromopentyl)benzene** reinforces the necessity for the stringent handling protocols outlined.

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[4\]](#)[\[10\]](#)
 - Hazardous to the Aquatic Environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[\[10\]](#)
 - Skin, Eye, and Respiratory Irritation: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[4\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

- Eye Protection: Use chemical safety goggles or a face shield.[12]
- Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.[12]

All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
[11]

Conclusion

(5-Bromopentyl)benzene is a valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its primary vulnerabilities are hydrolysis, oxidation, and photodegradation. By implementing a comprehensive storage strategy based on cold (2–8 °C), dark, and inert conditions, coupled with meticulous handling protocols under an inert atmosphere, researchers can effectively mitigate these risks. This disciplined approach is fundamental to ensuring the long-term stability of the compound and achieving reliable, reproducible results in drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Bromopentyl)benzene|14469-83-1| Purity [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. (5-Bromopentyl)benzene | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 7. angenechemical.com [angenechemical.com]
- 8. calpaclab.com [calpaclab.com]

- 9. Contemporary Daguerreotypes Storing & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 10. (5-Bromopentyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(5-Bromopentyl)benzene: A Guide to Chemical Stability and Optimal Storage]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077549#5-bromopentyl-benzene-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com